5,6,7-Trimethyl-1,8-naphthyridin-2-amine
Description
5,6,7-Trimethyl-1,8-naphthyridin-2-amine (CAS: 69587-84-4) is a substituted naphthyridine derivative synthesized via condensation of 2,6-diaminopyridine and 3-methyl-2,4-pentanedione, yielding 47% under optimized conditions . This compound features three methyl groups at positions 5, 6, and 7 of the naphthyridine core, conferring distinct electronic and steric properties. It is notable for its fluorescence properties, particularly in biosensing applications. For example, it acts as a fluorescent dye in cocaine detection systems, where fluorescence quenching upon DNA strand assembly enables a limit of detection (LOD) of 50 nM in buffer or diluted saliva . It has also been employed in cancer diagnostics via entrapment within RNA three-way junction (3WJ) structures, where its fluorescence modulation aids in detecting tumor markers like CEA .
Properties
IUPAC Name |
5,6,7-trimethyl-1,8-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-6-7(2)9-4-5-10(12)14-11(9)13-8(6)3/h4-5H,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZNDZVOGHOUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)N=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429458 | |
| Record name | 5,6,7-trimethyl-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69587-84-4 | |
| Record name | 5,6,7-trimethyl-1,8-naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trimethyl-1,8-naphthyridin-2-amine typically involves the condensation of 2,6-diaminopyridine with 3-methyl-2,4-pentanedione under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired naphthyridine derivative. The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5,6,7-Trimethyl-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Naphthyridine oxides.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthyridine derivatives.
Scientific Research Applications
Fluorescent Probes
5,6,7-Trimethyl-1,8-naphthyridin-2-amine serves as an effective fluorescent probe in biochemical assays. Its ability to bind selectively to nucleic acids enables it to be used in detecting specific DNA sequences. The compound exhibits high affinity for cytosine residues within DNA duplexes, which allows for quantitative analysis based on fluorescence quenching during binding events .
Anticancer Research
The compound has been studied for its potential anticancer properties. Analogues of naphthyridine have shown cytotoxic effects against various cancer cell lines. For instance, studies indicate that naphthyridine derivatives can inhibit topoisomerase II enzymes, leading to DNA damage in cancer cells . Specific case studies include:
- Voreloxin (SNS-595) : This compound incorporates the naphthyridine moiety and is under clinical investigation for treating acute myeloid leukemia by intercalating DNA and inhibiting topoisomerase II .
DNA Nanotechnology
In the field of DNA nanotechnology, this compound has been utilized to create functionalized DNA nanostructures. These nanostructures can serve as delivery vehicles for therapeutic agents or as sensors for detecting specific biomolecules due to the compound's strong binding affinity to nucleobases .
Case Studies
Mechanism of Action
The mechanism of action of 5,6,7-Trimethyl-1,8-naphthyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino group and the methyl substituents can influence its binding affinity and specificity . The compound may interact with biological pathways involved in cell signaling, metabolism, or gene expression .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The trimethyl derivative’s methyl groups enhance electron density, critical for fluorescence, while CF₃ substituents (e.g., in 5,7-bis(trifluoromethyl) analog) introduce electron-withdrawing effects, altering reactivity and solubility .
- Synthetic Complexity : Microwave-assisted methods (e.g., for cyclopenta-fused derivatives) achieve higher yields (85–98%) compared to traditional condensation (47% for the trimethyl compound) .
Physical Properties and Stability
Key Observations :
Commercial and Research Relevance
Key Observations :
- The trimethyl compound’s niche in fluorescence-based applications drives its demand in diagnostics, whereas saturated analogs (e.g., tetrahydro derivatives) may target therapeutic development .
Biological Activity
5,6,7-Trimethyl-1,8-naphthyridin-2-amine (ATMND) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and molecular biology due to its diverse biological activities. This article explores the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 187.24 g/mol. Its structure features three methyl groups at positions 5, 6, and 7 on the naphthyridine ring, along with an amine group at position 2. This unique arrangement enhances its solubility and reactivity, making it a valuable candidate for various biological applications.
The biological activity of ATMND primarily involves its interaction with nucleic acids. Research indicates that it exhibits a high affinity for cytosine residues within DNA duplexes. Upon binding to these sites, ATMND can quench fluorescence signals, which is indicative of its potential as a fluorescent probe in bio-imaging applications. The mechanism of action is believed to involve static quenching when ATMND inserts into abasic sites in DNA, stacking with adjacent nucleobases .
Antimicrobial Properties
ATMND has been investigated for its antimicrobial properties. Studies suggest that it may inhibit the growth of various bacterial strains by interfering with their metabolic processes. The specific mechanisms include:
- Inhibition of Enzymatic Activity : ATMND may bind to enzymes critical for bacterial survival, disrupting their function.
- Disruption of Membrane Integrity : The compound could potentially compromise bacterial cell membranes, leading to cell lysis.
Anticancer Potential
In addition to its antimicrobial effects, ATMND has shown promise in cancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : ATMND can interfere with cell cycle progression, preventing cancer cells from dividing.
- Induction of Reactive Oxygen Species (ROS) : The compound may increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.
Research Findings and Case Studies
A review of recent literature reveals several key studies highlighting the biological activities of ATMND:
- Fluorescent Probes for DNA Detection : A study demonstrated the successful use of ATMND as a fluorescent agent in DNA origami-based aptasensors. The compound's ability to bind selectively to DNA allowed for sensitive detection methods in molecular diagnostics .
- Binding Affinity Studies : Research has quantified the binding interactions between ATMND and nucleic acids using fluorescence spectroscopy. These studies reveal that ATMND exhibits strong binding affinity for cytosine and thymine residues opposite abasic sites in DNA duplexes .
- Antimicrobial Activity Assessment : In vitro assays have shown that ATMND displays significant antibacterial activity against multi-drug resistant strains. The compound's effectiveness was evaluated using standard disk diffusion methods against various pathogens.
Comparative Analysis with Related Compounds
To better understand the unique properties of ATMND, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1,8-Naphthyridine | Parent compound without methyl groups | Limited biological activity |
| 2-Amino-1,8-naphthyridine | Similar structure but fewer methyl groups | Moderate binding affinity |
| 5,6,7-Trimethylquinoline | Quinoline core instead of naphthyridine core | Different interaction profile |
ATMND's unique structure contributes to its enhanced solubility and biological activity compared to its non-methylated counterparts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
